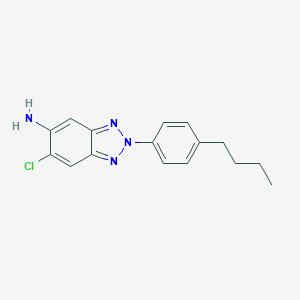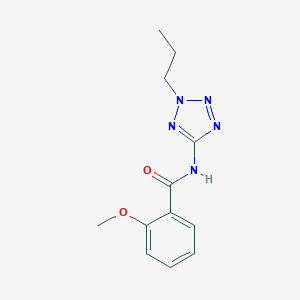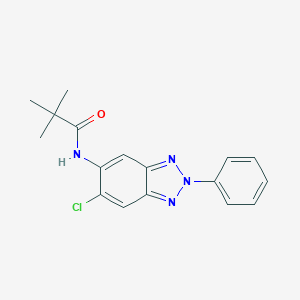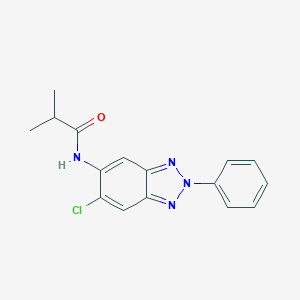![molecular formula C22H20FN3O3 B509314 2-fluoro-N-[4-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]phenyl]benzamide CAS No. 674337-14-5](/img/structure/B509314.png)
2-fluoro-N-[4-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-fluoro-N-[4-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]phenyl]benzamide is a member of benzamides.
Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease Research
2-fluoro-N-[4-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]phenyl]benzamide compounds have been studied for their potential applications in Alzheimer’s disease research. One study utilized a similar compound, 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, as a selective serotonin 1A (5-HT(1A)) molecular imaging probe. This compound, used with positron emission tomography (PET), helped quantify 5-HT(1A) receptor densities in the brains of Alzheimer's disease patients, subjects with mild cognitive impairment, and controls. The study found significant decreases in receptor densities in Alzheimer's disease patients, correlating with worsening clinical symptoms and neuropathological loads (Kepe et al., 2006).
Antitumor Activity
Compounds structurally similar to 2-fluoro-N-[4-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]phenyl]benzamide have been synthesized and evaluated for their antitumor activity. For example, a series of new 2-aryl-7-fluoro-6-(4-methyl-l-piperazinyl)-4(3H)-quinazolinones, prepared by oxidative cyclization of corresponding benzamides, were assessed for their antitumor potential (Abdel-Jalil et al., 2005).
Synthesis and Molecular Docking in Alzheimer’s Disease
Another research focused on the synthesis of a series of benzamides, including 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl) benzamides, as potential therapeutic agents for Alzheimer’s disease. These compounds were analyzed for their enzyme inhibition activity against butyrylcholinesterase, an enzyme target for Alzheimer’s disease. One of the synthesized molecules showed excellent inhibitory activity, suggesting potential therapeutic effects for Alzheimer’s disease (Hussain et al., 2016).
Antimicrobial Activity
Studies have also been conducted on derivatives of benzamides for antimicrobial activity. For instance, compounds in the series of 1-(benzo[$b$]thiophen-4-yl)-4-(2-(oxo, hydroxy, and fluoro)-2-phenylethyl) piperazine showed promising activity against various bacterial strains, including gram-negative and gram-positive bacteria (Mishra & Chundawat, 2019).
Eigenschaften
CAS-Nummer |
674337-14-5 |
|---|---|
Produktname |
2-fluoro-N-[4-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]phenyl]benzamide |
Molekularformel |
C22H20FN3O3 |
Molekulargewicht |
393.4g/mol |
IUPAC-Name |
2-fluoro-N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C22H20FN3O3/c23-19-5-2-1-4-18(19)21(27)24-16-7-9-17(10-8-16)25-11-13-26(14-12-25)22(28)20-6-3-15-29-20/h1-10,15H,11-14H2,(H,24,27) |
InChI-Schlüssel |
XGVXTZGBRKMBCU-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F)C(=O)C4=CC=CO4 |
Kanonische SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F)C(=O)C4=CC=CO4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4-acetamidophenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B509231.png)

![Ethyl 4-cyano-5-{[(4-methoxyphenoxy)acetyl]amino}-3-methylthiophene-2-carboxylate](/img/structure/B509244.png)
![N-{4-[(Benzofuran-2-carbonyl)-amino]-3-methyl-phenyl}-2-chloro-nicotinamide](/img/structure/B509249.png)
![2-(3-methylphenoxy)-N-[2-(morpholin-4-yl)phenyl]acetamide](/img/structure/B509258.png)
![2-chloro-N-[2-(morpholin-4-yl)phenyl]pyridine-3-carboxamide](/img/structure/B509264.png)



![2,6-dimethoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B509303.png)
![2,6-dimethoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B509304.png)
![3-bromo-4-methoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B509310.png)
![2,5-dichloro-N-[(2-methyl-2H-tetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B509332.png)
![N-[4-(2-furoylamino)-3-methylphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B509350.png)